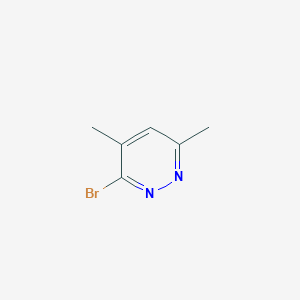
3-Bromo-4,6-dimethylpyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4,6-dimethylpyridazine: is an organic compound belonging to the pyridazine family. Pyridazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromine atom at position 3 and two methyl groups at positions 4 and 6 on the pyridazine ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,6-dimethylpyridazine can be achieved through several methods. One common approach involves the bromination of 4,6-dimethylpyridazine. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 3-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors and controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions:
Substitution Reactions: 3-Bromo-4,6-dimethylpyridazine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds, leading to the formation of various substituted pyridazines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: This reaction uses palladium catalysts and bases such as potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or water.
Major Products:
- Substituted pyridazines with various functional groups depending on the nucleophile used in substitution reactions.
- Biaryl compounds formed through Suzuki-Miyaura coupling .
科学的研究の応用
Chemistry: 3-Bromo-4,6-dimethylpyridazine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used to introduce pyridazine moieties into target compounds .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry: The compound is used in the development of agrochemicals and pharmaceuticals. It can be a key intermediate in the synthesis of active ingredients for various applications .
作用機序
The mechanism of action of 3-Bromo-4,6-dimethylpyridazine and its derivatives depends on their specific biological targets. For example, some derivatives may inhibit enzymes or receptors involved in disease pathways. The bromine atom and methyl groups can influence the compound’s binding affinity and selectivity towards these targets .
類似化合物との比較
- 4-Bromo-3,6-dimethylpyridazine
- 3,6-Dimethylpyridazine
- 3-Bromo-4,5-dimethylpyridazine
Comparison: 3-Bromo-4,6-dimethylpyridazine is unique due to the specific positioning of the bromine and methyl groups, which can affect its reactivity and biological activity. Compared to 4-Bromo-3,6-dimethylpyridazine, the position of the bromine atom in this compound may lead to different substitution patterns and reaction outcomes .
特性
IUPAC Name |
3-bromo-4,6-dimethylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-3-5(2)8-9-6(4)7/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFAKVKGZPZMKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














